N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as DFP-10825, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of pyrrolidinecarboxamide derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
DFP-10825 exerts its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, DFP-10825 reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to possess antitumor activity and has the potential to be used in cancer therapy. Additionally, DFP-10825 has been found to be well-tolerated and does not exhibit significant toxicity.
Advantages and Limitations for Lab Experiments
One of the major advantages of DFP-10825 is its potent anti-inflammatory and analgesic effects. This makes it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, DFP-10825 has been found to possess antitumor activity, making it a potential candidate for cancer therapy.
One of the limitations of DFP-10825 is its relatively short half-life, which may limit its therapeutic efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for the research and development of DFP-10825. One potential direction is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Another potential direction is the development of DFP-10825 as a therapeutic agent for the treatment of chronic pain and inflammatory diseases. Further studies are needed to determine the efficacy and safety of this compound in clinical trials.
Lastly, the antitumor activity of DFP-10825 should be further investigated to determine its potential as a cancer therapy. This could involve the development of novel drug delivery systems to improve the bioavailability and efficacy of the compound in cancer cells.
Conclusion:
In conclusion, DFP-10825 is a novel compound with promising therapeutic applications. It exhibits potent anti-inflammatory and analgesic effects and has the potential to be used in the treatment of chronic pain and inflammatory diseases. Additionally, DFP-10825 possesses antitumor activity and may be a potential candidate for cancer therapy. Further research is needed to optimize the synthesis process, determine the optimal dosage and administration route, and investigate the antitumor activity of this compound.
Synthesis Methods
DFP-10825 can be synthesized by a multi-step process involving the reaction of 4-fluoroaniline with ethyl 2-oxo-4-phenylbutyrate to form an intermediate compound. This intermediate is then reacted with dimethylamine to obtain the final product, DFP-10825. The synthesis of this compound is relatively simple and can be performed on a large scale.
Scientific Research Applications
DFP-10825 has shown potential therapeutic applications in various preclinical studies. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, DFP-10825 has been shown to possess antitumor activity and has the potential to be used in cancer therapy.
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-22(2)16-9-5-15(6-10-16)21-19(25)13-11-18(24)23(12-13)17-7-3-14(20)4-8-17/h3-10,13H,11-12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVXHYOXOKNSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.